An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-(piperazin-1-yl)propan-1-one
An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-(piperazin-1-yl)propan-1-one
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 2-Methyl-1-(piperazin-1-yl)propan-1-one (CAS No. 71260-16-7). This N-acylpiperazine derivative is a key building block in medicinal chemistry, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical characteristics, spectroscopic profile, reactivity, and a detailed, field-proven protocol for its synthesis. The guide also explores the broader significance of the N-acylpiperazine scaffold in modern drug discovery, supported by authoritative references.
Introduction: The N-Acylpiperazine Scaffold in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] When acylated, as in the case of 2-Methyl-1-(piperazin-1-yl)propan-1-one, the resulting N-acylpiperazine moiety serves as a versatile structural motif in the design of a wide array of therapeutic agents. This structural class has been investigated for a range of biological activities, including anticancer and central nervous system (CNS) applications.[2][3] The isobutyryl group in 2-Methyl-1-(piperazin-1-yl)propan-1-one provides a specific lipophilic character and steric hindrance that can influence its interaction with biological targets. This guide aims to provide a detailed chemical and technical overview of this important synthetic intermediate.
Physicochemical and Spectroscopic Properties
2-Methyl-1-(piperazin-1-yl)propan-1-one is a colorless liquid at room temperature.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 2-Methyl-1-(piperazin-1-yl)propan-1-one
| Property | Value | Source |
| CAS Number | 71260-16-7 | [4] |
| Molecular Formula | C₈H₁₆N₂O | [5] |
| Molecular Weight | 156.23 g/mol | [4][5] |
| Appearance | Colorless Liquid | [4] |
| Purity | ≥97% | [4] |
| Boiling Point | 76-78 °C at 0.15 mmHg | |
| Computed XLogP3 | 0.1 | [5] |
Spectroscopic Profile
While experimentally obtained spectra for 2-Methyl-1-(piperazin-1-yl)propan-1-one are not widely published, a predicted spectroscopic profile can be derived from the analysis of its functional groups and data from analogous compounds.
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Isobutyryl Protons: A doublet for the six equivalent methyl protons (-(CH₃)₂) and a septet for the methine proton (-CH).
-
Piperazine Protons: Two distinct multiplets, likely broad due to nitrogen quadrupolar effects and potential conformational exchange, corresponding to the four protons on the carbons adjacent to the amide nitrogen and the four protons on the carbons adjacent to the secondary amine nitrogen.
-
Amine Proton: A broad singlet for the N-H proton of the secondary amine, which is exchangeable with D₂O.
The carbon NMR spectrum will reflect the eight unique carbon environments.
-
Carbonyl Carbon: A signal in the downfield region, characteristic of an amide carbonyl.
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Isobutyryl Carbons: Signals for the methine carbon and the two equivalent methyl carbons.
-
Piperazine Carbons: Two signals for the non-equivalent methylene carbons of the piperazine ring.
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
-
N-H Stretch: A moderate absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the secondary amine N-H bond.[6]
-
C-H Stretch: Sharp absorption bands in the 2850-3000 cm⁻¹ region due to the stretching of the aliphatic C-H bonds.[1]
-
C=O Stretch: A strong, sharp absorption band around 1630-1680 cm⁻¹ characteristic of the tertiary amide carbonyl group.
-
C-N Stretch: Absorption bands in the fingerprint region, typically between 1100-1300 cm⁻¹, corresponding to the C-N stretching vibrations of the piperazine ring and the amide bond.[7]
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern will likely involve characteristic cleavages of the piperazine ring and the isobutyryl group. Common fragmentation pathways for N-acylpiperazines include the cleavage of the C-N bond of the piperazine ring, leading to the formation of characteristic fragment ions.[2]
Synthesis and Reactivity
Synthetic Protocol: Amide Coupling of Piperazine with Isobutyryl Chloride
The most direct and industrially scalable synthesis of 2-Methyl-1-(piperazin-1-yl)propan-1-one is the acylation of piperazine with isobutyryl chloride. A key consideration in this synthesis is controlling the stoichiometry to favor mono-acylation over di-acylation. This can be achieved by using a large excess of piperazine or by employing a mono-protected piperazine derivative. The following protocol outlines a standard laboratory procedure for this transformation.
Materials:
-
Piperazine
-
Isobutyryl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Experimental Workflow Diagram:
Caption: Synthetic workflow for 2-Methyl-1-(piperazin-1-yl)propan-1-one.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (3-5 equivalents) in anhydrous dichloromethane (DCM). Add triethylamine (1.1 equivalents relative to isobutyryl chloride) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of isobutyryl chloride (1.0 equivalent) in anhydrous DCM to the stirred piperazine solution. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford pure 2-Methyl-1-(piperazin-1-yl)propan-1-one.
Reactivity Profile
The reactivity of 2-Methyl-1-(piperazin-1-yl)propan-1-one is primarily dictated by the secondary amine of the piperazine ring. This nitrogen is nucleophilic and can undergo a variety of chemical transformations.
-
N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated through reactions such as reductive amination with aldehydes or ketones, or through transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.[1]
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base will yield the corresponding N-sulfonylpiperazine derivative.
-
Further Acylation: While the first acylation is directed to one nitrogen, the remaining secondary amine can be acylated under more forcing conditions to produce the di-acylated piperazine.
Applications in Drug Discovery and Organic Synthesis
2-Methyl-1-(piperazin-1-yl)propan-1-one serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperazine moiety is a common feature in drugs targeting the central nervous system, and N-acylpiperazines have been explored as potential anticancer agents.[2][3]
The isobutyryl group can serve as a key pharmacophoric element or as a protecting group that can be later modified. The secondary amine provides a convenient handle for further derivatization, allowing for the construction of diverse chemical libraries for high-throughput screening.
Logical Relationship Diagram:
Caption: Reactivity and potential applications of the title compound.
Safety and Handling
2-Methyl-1-(piperazin-1-yl)propan-1-one is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Avoid contact with strong oxidizing agents. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical attention if necessary.
Conclusion
2-Methyl-1-(piperazin-1-yl)propan-1-one is a versatile and valuable building block in organic and medicinal chemistry. Its chemical properties, characterized by the presence of a reactive secondary amine and a stable N-acyl group, make it an ideal starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. This guide provides a comprehensive overview of its synthesis, properties, and reactivity, offering a solid foundation for researchers and drug development professionals working with this important class of compounds.
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